molecular formula C23H19ClFNO2 B2959061 (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 478039-47-3

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one

Cat. No.: B2959061
CAS No.: 478039-47-3
M. Wt: 395.86
InChI Key: MGGMJDXNDTXUJQ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H19ClFNO2 and its molecular weight is 395.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Exploration

Research on similar compounds has led to the synthesis and structural analysis of phosphazene-(η6-arene)chromium tricarbonyl derivatives, demonstrating how modifications in molecular structure can influence the properties and reactivity of complex organometallic compounds. This investigation provides foundational knowledge for designing and synthesizing novel compounds with targeted properties for specific scientific applications (Allcock et al., 1991).

Biological Activity and Medicinal Chemistry

Fluorinated retinoic acids and their analogues, including compounds with similar structural motifs, have been synthesized to evaluate their biological activity, indicating potential applications in medicinal chemistry for the treatment of various diseases. This research underscores the therapeutic potential of structurally related compounds in the development of new drugs (Lovey & Pawson, 1981).

Environmental and Biological Degradation Studies

Studies on the reductive dechlorination of environmental pollutants by human intestinal bacteria offer insights into the metabolic fate and potential bioremediation strategies for halogenated compounds. Understanding how similar chemical structures undergo degradation can inform environmental science and toxicology research (Yim et al., 2008).

Nonlinear Optical (NLO) Applications

The synthesis of crystalline fluoro-functionalized imines and their analysis for NLO applications reveal how specific modifications to molecular structure can enhance optical properties. This research highlights the potential of similar compounds in developing new materials for optical devices (Ashfaq et al., 2022).

Imaging and Diagnostic Applications

The synthesis of radiolabeled compounds for imaging purposes, such as [11C]gefitinib for positron emission tomography (PET) imaging of epidermal growth factor receptor tyrosine kinase, demonstrates the utility of structurally similar compounds in diagnostic and therapeutic applications. This approach can improve disease diagnosis and treatment monitoring (Holt et al., 2006).

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-8-10-18(11-9-16)26-13-12-23(27)17-4-2-5-19(14-17)28-15-20-21(24)6-3-7-22(20)25/h2-14,26H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMJDXNDTXUJQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.